4-bromo-3-(ethoxymethyl)-1-propyl-1H-pyrazole

Description

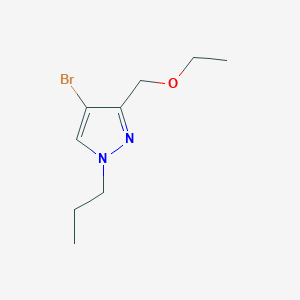

4-Bromo-3-(ethoxymethyl)-1-propyl-1H-pyrazole is a brominated pyrazole derivative featuring an ethoxymethyl group at the 3-position and a propyl substituent at the 1-position. Its structural uniqueness lies in the combination of a bromine atom (electron-withdrawing group) and ethoxymethyl/propyl substituents (electron-donating groups), which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

4-bromo-3-(ethoxymethyl)-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O/c1-3-5-12-6-8(10)9(11-12)7-13-4-2/h6H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULDGZVCPOMGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)COCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(ethoxymethyl)-1-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using solvents like ethanol or dimethylformamide (DMF) and catalysts such as bromine or other halogenating agents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-3-(ethoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or its substituents.

Cyclization Reactions: It can form more complex heterocyclic systems through cyclization reactions with other reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

4-bromo-3-(ethoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-bromo-3-(ethoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and other substituents on the pyrazole ring can influence its binding affinity and selectivity towards enzymes or receptors. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of its interactions .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Ethoxymethyl vs.

- Propyl vs. Phenyl Substituents : The 1-propyl group may reduce aromatic stacking interactions compared to 1-phenyl derivatives, affecting crystallization or binding to biological targets .

- Bromine Position : Bromine at the 4-position is common across analogues, but additional bromine (e.g., in ’s compound) may enhance halogen bonding or toxicity .

Physicochemical Properties

- Halogen Effects : Bromine’s polarizability may strengthen van der Waals interactions compared to chlorine, as seen in isostructural chloro/bromo pairs () .

- Solubility : The ethoxymethyl group in the target compound could improve solubility in organic solvents relative to cyclopropyl or phenyl analogues .

Biological Activity

4-Bromo-3-(ethoxymethyl)-1-propyl-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic pathways for this compound are not extensively documented in the literature, related pyrazole derivatives have been synthesized using various methods, including condensation reactions and cyclization processes .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial and fungal strains. A study highlighted that certain pyrazole derivatives demonstrated promising activity against E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory effects. In a study involving related compounds, it was observed that some pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may possess similar anti-inflammatory properties, potentially making it useful in managing inflammatory diseases .

Analgesic Properties

The analgesic activity of pyrazole derivatives has been documented in various experimental models. For example, compounds structurally related to this compound were tested in carrageenan-induced paw edema models, showing significant pain relief comparable to standard analgesics like ibuprofen .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were evaluated for their ability to inhibit inflammatory responses in vivo. The results indicated that certain compounds significantly reduced edema in animal models, suggesting a mechanism involving the inhibition of inflammatory mediators .

- Antimicrobial Efficacy : Research demonstrated that specific pyrazole derivatives exhibited broad-spectrum antimicrobial activity. In vitro tests showed substantial inhibition of growth against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Data Table

The following table summarizes key biological activities associated with pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.